
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex molecule with a notable structure that features a quinoline core, an oxadiazole ring, and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide" can be approached through a multi-step process involving the following key reactions:
Formation of the Quinoline Core: This involves the cyclization of suitable precursors under controlled conditions.
Sulfone Introduction: The quinoline intermediate is then subjected to sulfonylation, typically using sulfonyl chlorides under basic conditions.
Oxadiazole Ring Formation: This is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling with Pyrazole Moiety: The final step involves coupling the oxadiazole intermediate with a pyrazole derivative under conditions such as palladium-catalyzed cross-coupling or amidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes to enhance yield, reduce reaction times, and minimize the use of hazardous reagents. Advanced techniques such as flow chemistry and microwave-assisted synthesis might be employed to scale up the reactions efficiently.
化学反応の分析
Types of Reactions It Undergoes
The compound "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide" can undergo various chemical reactions, including:
Oxidation: The quinoline and pyrazole rings can be targets for oxidative processes.
Reduction: The sulfonyl group might be reduced under certain conditions.
Substitution: Various substituents on the quinoline or benzamide rings can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution Reactions: Conditions include using halogenated precursors with nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of N-oxide derivatives or sulfoxides.
Reduction: Formation of quinoline or benzamide derivatives with altered functional groups.
Substitution: Generation of variously substituted quinolines or benzamides with potential biological activities.
科学的研究の応用
In Chemistry
This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
In Biology
Due to its intricate structure, it acts as a valuable tool in studying enzyme interactions and receptor binding. Its derivatives may serve as probes in biochemical assays.
In Medicine
Potential medicinal applications include its use as a lead compound in the development of anti-inflammatory, anti-cancer, and anti-microbial agents.
In Industry
Industrially, its applications may extend to material science, where it could be utilized in the design of new polymers or catalysts.
作用機序
The mechanism by which "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide" exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, influencing their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or microbial inhibition.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Known for their anti-malarial and anti-cancer properties.
Oxadiazole Derivatives: Recognized for their anti-microbial and anti-inflammatory activities.
Pyrazole Derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
The uniqueness of "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide" lies in its multi-ring structure, which combines the beneficial properties of quinoline, oxadiazole, and pyrazole derivatives, potentially leading to enhanced biological activities and novel applications.
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-27-19(12-13-23-27)21-25-26-22(32-21)24-20(29)16-8-10-17(11-9-16)33(30,31)28-14-4-6-15-5-2-3-7-18(15)28/h2-3,5,7-13H,4,6,14H2,1H3,(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDCHEMOWCYCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
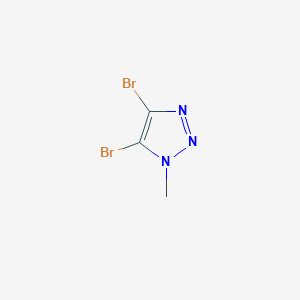
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide](/img/structure/B2624001.png)
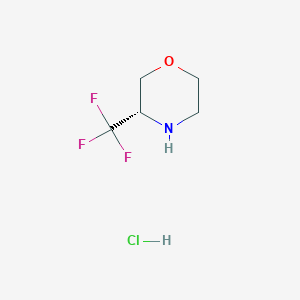
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2624004.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624005.png)
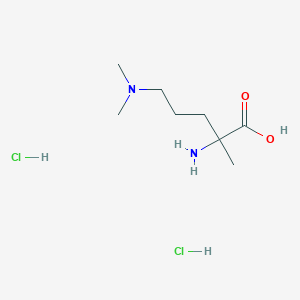

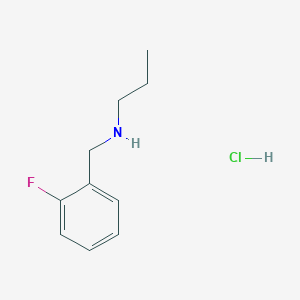
![Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2624011.png)
![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2624013.png)

![4-(4-Bromophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B2624019.png)
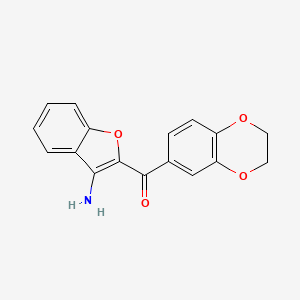
![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2624023.png)
